3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid (CAS: 193952-09-9) is a highly specialized, fluorinated heterocyclic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1]. Featuring a fully substituted isoxazole core with a strongly electron-withdrawing trifluoromethyl (CF3) group at the C5 position and a methyl group at the C3 position, this compound serves as a critical precursor for C4-amidation and esterification reactions [1]. In industrial procurement, it is selected over non-fluorinated analogs to impart specific lipophilicity increases, block oxidative metabolic liabilities, and enforce strict conformational rigidity in the resulting downstream products, making it especially valuable for neurotherapeutics and targeted kinase inhibitors[2].
Substituting 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid with its closest non-fluorinated analog, 3,5-dimethylisoxazole-4-carboxylic acid, fundamentally alters the physicochemical and metabolic profile of the final synthesized molecule [1]. The C5-methyl group in the generic analog is a well-documented site for rapid cytochrome P450-mediated oxidation, which severely compromises the in vivo half-life of the resulting API [1]. Furthermore, the absence of the CF3 group reduces the overall lipophilicity (logP) and eliminates the steric bulk necessary to lock the C4-amide into its bioactive orthogonal conformation. Consequently, attempting to use the cheaper dimethyl substitute in pathways designed for the CF3-isoxazole will result in downstream compounds that fail pharmacokinetic and target-binding assays, necessitating the procurement of the exact fluorinated precursor [1].
The incorporation of a trifluoromethyl group at the C5 position of the isoxazole ring provides a definitive metabolic shield compared to the standard methyl substitution [1]. In medicinal chemistry optimization, the C5-methyl group of 3,5-dimethylisoxazole-4-carboxylic acid is highly susceptible to rapid oxidation by hepatic cytochrome P450 enzymes. Replacing this moiety with the C5-CF3 group completely blocks this specific oxidative pathway, typically reducing the intrinsic clearance of the downstream API by more than 50% in human liver microsome assays[1].
| Evidence Dimension | Oxidative metabolic liability at the C5 position |
| Target Compound Data | C5-CF3 group (Metabolically inert to CYP-mediated hydroxylation) |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-carboxylic acid (C5-CH3 is a primary site of oxidation) |
| Quantified Difference | Complete blockade of C5-oxidation, significantly extending downstream API half-life |
| Conditions | Hepatic microsome stability assays for derived amides |
Buyers developing orally bioavailable drugs must procure the CF3-substituted building block to prevent the rapid first-pass metabolism associated with the dimethyl analog.
For neurotherapeutic applications, such as the synthesis of KCC2 potentiators, the lipophilicity of the core scaffold is a critical procurement parameter [1]. The baseline comparator, 3,5-dimethylisoxazole-4-carboxylic acid, exhibits a relatively low logP of approximately 0.22 to 1.07 . The substitution of the C5-methyl with a CF3 group in 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid increases the partition coefficient of the scaffold by approximately 0.8 to 1.1 logP units [1]. This quantitative increase in lipophilicity is essential for driving the passive diffusion of the resulting API across the blood-brain barrier [1].
| Evidence Dimension | Scaffold lipophilicity (logP contribution) |
| Target Compound Data | Provides a +0.8 to +1.1 logP enhancement |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-carboxylic acid (Baseline logP ~0.22 - 1.07) |
| Quantified Difference | ~1.0 logP unit increase in lipophilicity |
| Conditions | Standard partition coefficient calculations and RP-HPLC retention models |
Procurement of this specific fluorinated compound is mandatory for CNS drug programs where the dimethyl analog fails to provide sufficient membrane permeability.
The geometric requirements of advanced target receptors often demand a rigidified C4-amide bond [1]. The CF3 group in 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid possesses a van der Waals volume of approximately 42.6 ų, compared to just 16.8 ų for the methyl group in the 3,5-dimethyl analog[1]. This 2.5-fold increase in steric bulk at the C5 position significantly raises the rotational energy barrier of the adjacent C4-amide linkage, effectively locking the downstream molecule into an orthogonal conformation relative to the isoxazole plane, which is often a strict prerequisite for high-affinity target binding [1].
| Evidence Dimension | Steric volume at the C5 position |
| Target Compound Data | CF3 group volume ~42.6 ų |
| Comparator Or Baseline | CH3 group volume ~16.8 ų |
| Quantified Difference | 2.5-fold increase in steric bulk |
| Conditions | In silico conformational analysis and X-ray crystallography of derived amides |
Buyers must select the CF3 analog when synthesizing conformationally restricted inhibitors, as the smaller methyl group allows for binding-incompetent rotamers.
The strong electron-withdrawing nature of the C5-trifluoromethyl group exerts a profound inductive effect on the C4-carboxylic acid [1]. While 3,5-dimethylisoxazole-4-carboxylic acid has a predicted pKa of approximately 2.53 , the CF3 analog is significantly more acidic. This lower pKa alters the electrophilicity of the activated carboxylate during standard amide coupling reactions[1]. Process chemists must account for this by utilizing optimized coupling reagents (such as HATU or specific uronium salts) rather than standard EDC/HOBt conditions, ensuring high-yield amidation without the risk of degradation or poor conversion rates observed when treating the CF3 analog identically to the dimethyl baseline [1].
| Evidence Dimension | Carboxylic acid acidity (pKa) |
| Target Compound Data | Significantly lowered pKa due to strong -I inductive effect of CF3 |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-carboxylic acid (Predicted pKa ~2.53) |
| Quantified Difference | Substantial increase in acidity requiring modified coupling activation |
| Conditions | Standard peptide/amide coupling reaction conditions |
Process chemists must procure this exact compound and adjust their coupling protocols, as its distinct electronic profile prevents generic substitution in standard amidation workflows.
Driven by the +1.0 logP enhancement provided by the CF3 group, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a required building block for neurotherapeutics that must cross the blood-brain barrier [1]. It is specifically utilized in the synthesis of KCC2 potentiators for neurological disorders, where the 3,5-dimethyl analog fails to achieve the necessary central nervous system exposure [1].
In agricultural chemistry, the rapid degradation of active ingredients in soil or target pests is a major failure point [2]. By utilizing 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, formulators leverage the C5-CF3 group to block oxidative metabolism, significantly extending the environmental and biological half-life of the agrochemical compared to non-fluorinated isoxazole derivatives [2].
For drug discovery programs targeting kinases with tight binding pockets, the 42.6 ų steric volume of the CF3 group is used to lock the C4-amide into a specific orthogonal geometry [2]. This makes the compound an essential precursor for generating high-affinity inhibitor libraries where the rotational freedom of a generic 3,5-dimethylisoxazole would result in a loss of target selectivity and potency [2].
Irritant